molecular formula C16H16N2O4S B5695250 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole

2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole

Cat. No. B5695250
M. Wt: 332.4 g/mol
InChI Key: DJARFCOMJBCPDU-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-(4-methoxyphenethyl)-2-(2-sulfamoylphenyl) benzimidazole or SB 239063. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling molecule involved in various cellular processes such as inflammation and apoptosis.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the inhibition of p38 MAPK. This molecule binds to the ATP-binding site of p38 MAPK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by p38 MAPK, such as the production of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole have been extensively studied in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to various stimuli such as lipopolysaccharide (LPS) and oxidative stress. It has also been shown to inhibit the induction of apoptosis in various cell types such as neurons and cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole in lab experiments include its high potency and specificity for p38 MAPK inhibition. This compound has been extensively studied in various cell types and animal models, and its effects are well-characterized. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole. One potential area of research is the development of more potent and selective p38 MAPK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of p38 MAPK in various diseases and conditions, and the potential therapeutic applications of p38 MAPK inhibitors such as 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the reaction of 2-amino-5-methylbenzimidazole with 4-methoxyphenethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfonyl chloride to give the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of p38 MAPK, which is involved in various cellular processes such as inflammation, apoptosis, and stress response. This compound has been used in various studies to investigate the role of p38 MAPK in different diseases and conditions such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfonyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-12-6-8-13(9-7-12)22-10-11-23(19,20)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJARFCOMJBCPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxy-phenoxy)-ethanesulfonyl]-1H-benzoimidazole

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